molecular formula C23H18Cl2N2O B5221158 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B5221158
M. Wt: 409.3 g/mol
InChI Key: RGOLIVNEXHLRKW-UHFFFAOYSA-N
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Description

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol, with reaction temperatures maintained around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and controlling reaction parameters precisely. For instance, the nitration process of similar compounds in microreactors has shown significant improvements in yield and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.

Scientific Research Applications

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its unique quinoline core and diverse functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O/c1-13-18(12-26)22(17-8-7-16(24)11-19(17)25)23-20(27-13)9-15(10-21(23)28)14-5-3-2-4-6-14/h2-8,11,15,22,27H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOLIVNEXHLRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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